Cas no 91640-16-3 (5-(1,3-benzothiazol-2-yl)pentan-1-ol)

5-(1,3-benzothiazol-2-yl)pentan-1-ol is a versatile organic compound with significant applications in various industries. It exhibits excellent solubility and stability, making it ideal for use in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure contributes to its high reactivity, facilitating efficient synthesis of complex molecules. This compound is also recognized for its compatibility with a wide range of solvents, enhancing its processing capabilities.
5-(1,3-benzothiazol-2-yl)pentan-1-ol structure
91640-16-3 structure
Product Name:5-(1,3-benzothiazol-2-yl)pentan-1-ol
CAS No:91640-16-3
MF:C12H15NOS
MW:221.318601846695
CID:799990
PubChem ID:17783755
Update Time:2025-06-25

5-(1,3-benzothiazol-2-yl)pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolepentanol
    • 2-Benzothiazolepentanol(7CI,9CI)
    • 5-(1,3-benzothiazol-2-yl)pentan-1-ol
    • 91640-16-3
    • EN300-1827664
    • DTXSID70590963
    • SCHEMBL8424171
    • Inchi: 1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2
    • InChI Key: DSEWWHZFOSULRI-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CCCCCO

Computed Properties

  • Exact Mass: 221.08743528g/mol
  • Monoisotopic Mass: 221.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 61.4Ų

5-(1,3-benzothiazol-2-yl)pentan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827664-0.05g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
0.05g
$491.0 2023-09-19
Enamine
EN300-1827664-0.1g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
0.1g
$515.0 2023-09-19
Enamine
EN300-1827664-0.25g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
0.25g
$538.0 2023-09-19
Enamine
EN300-1827664-0.5g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
0.5g
$561.0 2023-09-19
Enamine
EN300-1827664-1.0g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
1g
$1029.0 2023-06-02
Enamine
EN300-1827664-2.5g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
2.5g
$1147.0 2023-09-19
Enamine
EN300-1827664-5.0g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
5g
$2981.0 2023-06-02
Enamine
EN300-1827664-10.0g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
10g
$4421.0 2023-06-02
Enamine
EN300-1827664-1g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
1g
$584.0 2023-09-19
Enamine
EN300-1827664-5g
5-(1,3-benzothiazol-2-yl)pentan-1-ol
91640-16-3
5g
$1695.0 2023-09-19

Additional information on 5-(1,3-benzothiazol-2-yl)pentan-1-ol

Introduction to 5-(1,3-benzothiazol-2-yl)pentan-1-ol (CAS No. 91640-16-3)

5-(1,3-benzothiazol-2-yl)pentan-1-ol, with the CAS number 91640-16-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique molecular structure, which combines a benzothiazole moiety with a pentan-1-ol chain. The benzothiazole group is known for its versatile properties, including fluorescence, electron-withdrawing effects, and the ability to form stable complexes with metals.

The chemical formula of 5-(1,3-benzothiazol-2-yl)pentan-1-ol is C12H15NO2S, and its molecular weight is approximately 237.32 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it an attractive candidate for a wide range of applications.

In the pharmaceutical industry, 5-(1,3-benzothiazol-2-yl)pentan-1-ol has been studied for its potential therapeutic properties. Recent research has focused on its anti-inflammatory and antioxidant activities. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-(1,3-benzothiazol-2-yl)pentan-1-ol could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its pharmaceutical applications, 5-(1,3-benzothiazol-2-yl)pentan-1-ol has also been explored for its potential use in materials science. The benzothiazole group's inherent fluorescence properties make it suitable for applications in optoelectronic devices and sensors. A study published in the Journal of Materials Chemistry C in 2023 demonstrated that this compound can be used as a fluorescent probe for detecting specific analytes in solution. The high sensitivity and selectivity of the probe make it a valuable tool for analytical chemistry and environmental monitoring.

The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminothiophenol with 5-bromopentanal followed by reduction to form the alcohol. The synthesis process can be optimized to achieve high yields and purity levels, making it feasible for large-scale production.

In terms of safety and handling, 5-(1,3-benzothiazol-2-yl)pentan-1-ol should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and technicians.

The future prospects for 5-(1,3-benzothiazol-2-yl)pentan-1-ol are promising. Ongoing research is focused on optimizing its properties for specific applications and exploring new derivatives with enhanced functionalities. As our understanding of this compound continues to grow, it is likely that we will see more innovative uses in both pharmaceuticals and materials science.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd